
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one is a complex organic compound featuring a cyclohexane ring with a hydroxyl group and a nonanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from benzene derivatives
Attachment of the Nonanone Chain: The nonanone chain is attached to the cyclohexane ring through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the nonanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carbonyl group play crucial roles in its reactivity and binding to biological targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one can be compared with similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
Nonanone derivatives: Compounds with varying chain lengths and functional groups attached to the nonanone chain.
The uniqueness of this compound lies in its combination of a hydroxylated cyclohexane ring and a nonanone chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChI-Schlüssel |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
Isomerische SMILES |
CCCCCCCCC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
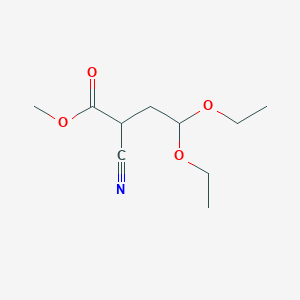
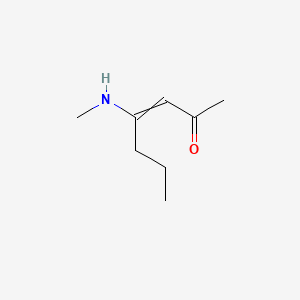
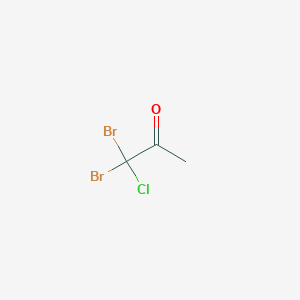
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)



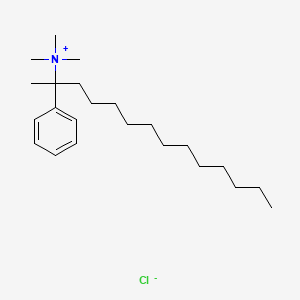
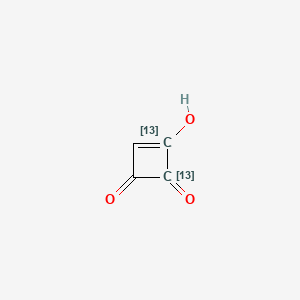

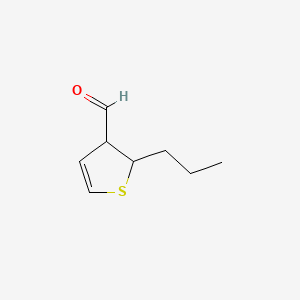

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
